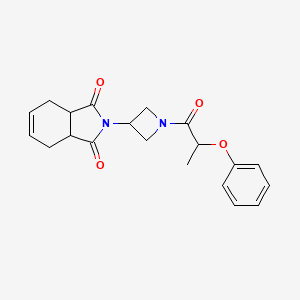

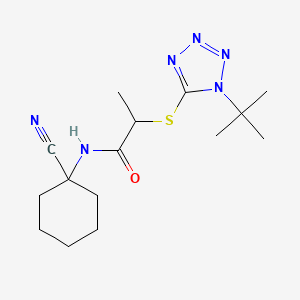

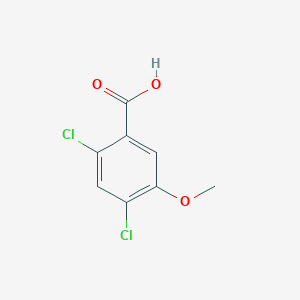

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide” is a synthetic organic compound. It contains a tetrazole ring, which is a five-membered aromatic ring with four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The tetrazole ring in the compound is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds. The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which can be explosive to shocks .Physical and Chemical Properties Analysis

Tetrazole shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposure to shock, fire, and heat on friction. Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Synthesis and Functionalization of Tetrazoles Tetrazoles, including derivatives similar to the specified compound, have been synthesized through various methods. For instance, the synthesis of new functionally substituted 1-R-tetrazoles and their 5-amino derivatives has been explored. These compounds undergo heterocyclization with triethyl orthoformate and sodium azide, forming 1-monosubstituted tetrazoles. This method is efficient for introducing amino groups into the tetrazole ring, hinting at the versatility of tetrazole derivatives in chemical synthesis and potentially in designing compounds with specific biological activities (Voitekhovich et al., 2005).

Advanced Oxidation Processes The degradation of persistent compounds, such as chlorotriazine pesticides, by sulfate radicals has been studied, demonstrating the reactivity of tert-butyl groups in these processes. This research underscores the potential environmental applications of compounds with tert-butyl groups in advanced oxidation processes for water treatment and environmental remediation (Lutze et al., 2015).

Hybrid Anticonvulsant Agents Hybrid molecules that combine fragments of well-known antiepileptic drugs with tetrazole derivatives have shown broad spectra of activity in preclinical seizure models. This suggests the potential of tetrazole-containing compounds in the development of new therapeutic agents for epilepsy and related neurological conditions (Kamiński et al., 2015).

Chemiluminescence from Substituted Dioxetanes The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition offers insight into the potential of such compounds in analytical chemistry, particularly in developing sensitive detection methods for various analytes (Watanabe et al., 2010).

Safety and Hazards

特性

IUPAC Name |

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6OS/c1-11(23-13-18-19-20-21(13)14(2,3)4)12(22)17-15(10-16)8-6-5-7-9-15/h11H,5-9H2,1-4H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONLKJGFIRTMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)